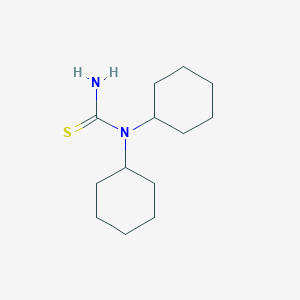
1,1-Dicyclohexylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dicyclohexylthiourea is an organic compound with the chemical formula C13H24N2S. It is characterized by its thiourea functional group and cyclohexyl substituents. This compound is known for its applications as a rubber accelerator and vulcanizing agent, enhancing the mechanical properties and durability of rubber products such as tires and conveyor belts .
Métodos De Preparación
1,1-Dicyclohexylthiourea can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexylamine with carbon disulfide, followed by the addition of hydrogen peroxide to form the desired thiourea compound. The reaction conditions typically include a solvent such as ethanol and a catalyst like polyethylene glycol (PEG-400) . Industrial production methods focus on optimizing reaction conditions to reduce energy consumption and improve yield .
Análisis De Reacciones Químicas
1,1-Dicyclohexylthiourea undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dicyclohexylcarbodiimide.
Reduction: Reduction reactions can convert it back to cyclohexylamine.
Substitution: It can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,1-Dicyclohexylthiourea has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dicyclohexylthiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparación Con Compuestos Similares
1,1-Dicyclohexylthiourea can be compared with other thiourea derivatives such as:
1,3-Dicyclohexylthiourea: Similar in structure but differs in the position of the cyclohexyl groups.
N,N’-Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.
Thiourea: The parent compound with a simpler structure and broader range of applications. The uniqueness of this compound lies in its specific applications in rubber production and its distinct biological activities.
Propiedades
Número CAS |
116331-59-0 |
|---|---|
Fórmula molecular |
C13H24N2S |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
1,1-dicyclohexylthiourea |
InChI |
InChI=1S/C13H24N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
Clave InChI |
AZERQDZCGIDXHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


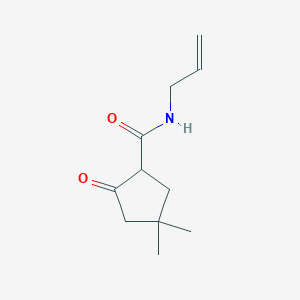

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
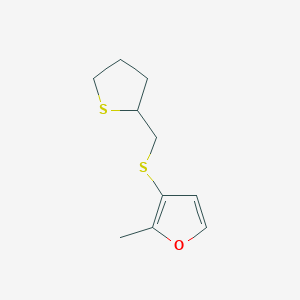
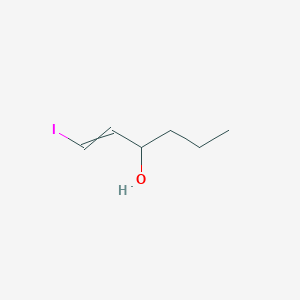

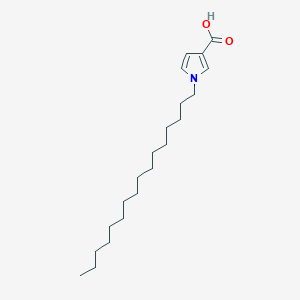
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
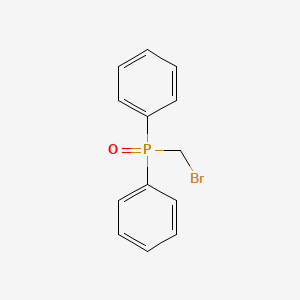
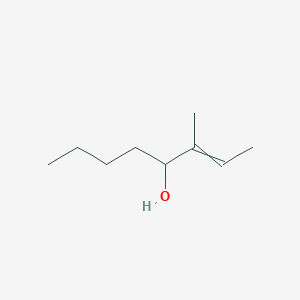
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
